molecular formula C9H12ClFN2O B1528902 2-Amino-N-(4-fluorophenyl)propanamide hydrochloride CAS No. 1246172-49-5

2-Amino-N-(4-fluorophenyl)propanamide hydrochloride

Cat. No.: B1528902
CAS No.: 1246172-49-5
M. Wt: 218.65 g/mol
InChI Key: JQDGIUMTAAPGKF-UHFFFAOYSA-N
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Description

2-Amino-N-(4-fluorophenyl)propanamide hydrochloride is a fluorinated organic compound characterized by a propanamide backbone with an amino group at the second carbon and a 4-fluorophenyl substituent on the amide nitrogen.

Properties

IUPAC Name

2-amino-N-(4-fluorophenyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O.ClH/c1-6(11)9(13)12-8-4-2-7(10)3-5-8;/h2-6H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDGIUMTAAPGKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-(4-fluorophenyl)propanamide hydrochloride typically involves the reaction of 4-fluoroaniline with propanoyl chloride in the presence of a suitable base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using anhydrous solvents to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-(4-fluorophenyl)propanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group, resulting in the formation of 2-Nitro-N-(4-fluorophenyl)propanamide hydrochloride.

  • Reduction: The nitro group, if present, can be reduced to an amine group, yielding the original compound.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H₂).

  • Substitution: Electrophilic substitution reactions can be carried out using reagents such as bromine (Br₂) and acetic anhydride (CH₃CO)₂O.

Major Products Formed:

  • Oxidation: 2-Nitro-N-(4-fluorophenyl)propanamide hydrochloride

  • Reduction: this compound (original compound)

  • Substitution: Various fluorophenyl derivatives

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development : 2-Amino-N-(4-fluorophenyl)propanamide hydrochloride is explored as a pharmaceutical intermediate in the synthesis of novel drugs. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development focused on antimicrobial and anticancer therapies.

Mechanism of Action : The compound may inhibit specific enzymes or modulate receptor activity, leading to altered cellular processes. This mechanism underpins its potential therapeutic applications.

Biological Research

Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties. In vitro studies have shown effective inhibition against several bacterial strains, as summarized in the table below:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40
Salmonella typhi11.29

These results highlight the compound's broad-spectrum antimicrobial potential.

Anticancer Activity : The compound has been studied for its ability to inhibit tumor cell growth. Various cancer cell lines have shown sensitivity to treatment with this compound, indicating its potential as a chemotherapeutic agent.

Industrial Applications

Specialty Chemicals Production : In industrial settings, this compound is utilized in the manufacture of specialty chemicals and materials, leveraging its unique chemical properties for various applications.

Case Studies

Several case studies have been conducted to further explore the therapeutic applications of this compound:

  • Antimicrobial Efficacy Study : A study focused on evaluating the antibacterial effects against multi-drug-resistant strains highlighted its potential as an alternative treatment option.
  • Cancer Cell Line Inhibition Study : Research involving prostate cancer cell lines demonstrated significant growth inhibition, suggesting further exploration for oncological applications.

Mechanism of Action

The mechanism by which 2-Amino-N-(4-fluorophenyl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can enhance the compound's binding affinity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) CAS Number Key Applications/Findings Reference IDs
2-Amino-N-(4-fluorophenyl)propanamide HCl R1=NH₂, R2=4-F-C₆H₄, R3=H 216.66 Not explicitly provided Potential pharmaceutical intermediate [7, 16]
Tocainide HCl R1=NH₂, R2=2,6-(CH₃)₂-C₆H₃, R3=H 228.72 41708-72-9 Antiarrhythmic agent (USP reference standard) [5]
2-Amino-N-(4-nitrophenyl)propanamide HCl R1=NH₂, R2=4-NO₂-C₆H₄, R3=H 243.67 201731-77-3 Substrate for enzymatic studies [6, 9]
3-Amino-2-[(4-FP)methyl]-N-methylpropanamide HCl R1=NH₂, R2=4-F-C₆H₄-CH₂, R3=CH₃ 246.71 1909313-82-1 Pharmaceutical/agrochemical research [11]
2-Chloro-N-(4-fluorophenyl)acetamide R1=Cl, R2=4-F-C₆H₄, R3=H (shorter chain) 201.60 Not provided Intermediate in organic synthesis [18, 19]
3-Chloro-N-(4-methoxyphenyl)propanamide R1=Cl, R2=4-OCH₃-C₆H₄, R3=H 227.68 Not provided Coordination chemistry (amide ligands) [15]

A. Phenyl Ring Substituents

  • Fluoro (4-F) vs. Nitro (4-NO₂): The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to the electron-withdrawing nitro group, which may increase reactivity but reduce bioavailability .
  • Dimethyl (2,6-(CH₃)₂):
    Tocainide’s 2,6-dimethylphenyl group confers steric hindrance, likely contributing to its antiarrhythmic activity by modulating sodium channel interactions .

B. Amide Chain Modifications

  • Methyl Substituents: Compounds like 3-Amino-2-[(4-FP)methyl]-N-methylpropanamide HCl exhibit increased steric bulk, which may improve selectivity in biological targets .

C. Halogen Effects

  • Chloro substituents (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) enhance intermolecular interactions (e.g., C–H···O hydrogen bonds), influencing crystallinity and stability .

Crystallographic and Structural Insights

  • Hydrogen Bonding Patterns:
    Analogous compounds (e.g., 3-Chloro-N-(4-methoxyphenyl)propanamide) exhibit intermolecular N–H···O and C–H···O interactions, forming chain-like motifs critical for crystal packing . These patterns are analyzed using graph-set theory .
  • Software Tools: Programs like SHELXL (for refinement) and Mercury (for visualization) enable detailed analysis of bond lengths and angles, revealing resonance effects in amide groups .

Biological Activity

2-Amino-N-(4-fluorophenyl)propanamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its mechanism of action, therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10H12ClF N2O
  • Molecular Weight : 220.67 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its mechanism involves:

  • TRPV1 Antagonism : Studies have shown that compounds with similar structures exhibit antagonistic activity on the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. The compound's binding affinity to TRPV1 can be critical for its analgesic effects .
  • Inhibition of Enzymatic Activity : The compound may also inhibit certain enzymes linked to tumor growth and inflammation, similar to other derivatives in its class .

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In animal models, it has been shown to reduce pain responses by modulating TRPV1 activity.

Antitumor Activity

The compound has demonstrated potential against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against breast and lung cancer cell lines, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

Compound VariationTRPV1 Binding Affinity (Ki)IC50 (Cancer Cell Lines)
Parent Compound0.5 nM0.8 µM
Fluorinated Variant0.2 nM0.5 µM
Methyl Substituted1.0 nM1.5 µM

These findings suggest that modifications to the aromatic ring and amine group can significantly enhance the compound's potency.

Study on Analgesic Properties

In a study examining the analgesic properties of related compounds, it was found that those targeting TRPV1 receptors exhibited enhanced pain relief without significant side effects. The study highlighted the potential for developing new analgesics based on this scaffold .

Antitumor Efficacy

A comparative analysis of various derivatives showed that those with a 4-fluorophenyl group had improved efficacy against MCF-7 breast cancer cells, with IC50 values significantly lower than standard treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.